molecular formula C22H21FN2O2 B14971419 1-(2-fluorobenzyl)-N-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

1-(2-fluorobenzyl)-N-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B14971419
M. Wt: 364.4 g/mol
InChI Key: GWLZVVIZTWPKSP-UHFFFAOYSA-N
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Description

1-[(2-FLUOROPHENYL)METHYL]-6-OXO-N-[4-(PROPAN-2-YL)PHENYL]-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-FLUOROPHENYL)METHYL]-6-OXO-N-[4-(PROPAN-2-YL)PHENYL]-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of 2-fluorobenzylamine and 4-isopropylbenzaldehyde in the presence of a catalyst to form the desired dihydropyridine structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-FLUOROPHENYL)METHYL]-6-OXO-N-[4-(PROPAN-2-YL)PHENYL]-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-[(2-FLUOROPHENYL)METHYL]-6-OXO-N-[4-(PROPAN-2-YL)PHENYL]-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENYL)METHYL]-6-OXO-N-[4-(PROPAN-2-YL)PHENYL]-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-FLUOROPHENYL)METHYL]-6-OXO-N-[4-(METHYL)PHENYL]-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE
  • 1-[(2-FLUOROPHENYL)METHYL]-6-OXO-N-[4-(ETHYL)PHENYL]-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE

Uniqueness

1-[(2-FLUOROPHENYL)METHYL]-6-OXO-N-[4-(PROPAN-2-YL)PHENYL]-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2-fluorophenyl and 4-isopropylphenyl groups may confer distinct properties compared to other similar compounds.

Properties

Molecular Formula

C22H21FN2O2

Molecular Weight

364.4 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-6-oxo-N-(4-propan-2-ylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C22H21FN2O2/c1-15(2)16-7-10-19(11-8-16)24-22(27)18-9-12-21(26)25(14-18)13-17-5-3-4-6-20(17)23/h3-12,14-15H,13H2,1-2H3,(H,24,27)

InChI Key

GWLZVVIZTWPKSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F

Origin of Product

United States

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